2,3-Difluoro-6-methylbenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-6-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLISYLDOVHWOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,3-Difluoro-6-methylbenzonitrile spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Characterization of 2,3-Difluoro-6-methylbenzonitrile
This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of 2,3-Difluoro-6-methylbenzonitrile (C₈H₅F₂N). Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices and the logic of spectral interpretation, providing a framework for robust analytical characterization.
While a complete, publicly available, and peer-reviewed spectral dataset for this specific molecule is not consolidated in a single source, this guide will present a detailed, predicted analysis based on established spectroscopic principles and data from analogous structures.[1][2][3] This predictive approach serves as a robust framework for researchers acquiring and interpreting data for this compound and similar fluorinated aromatic molecules.
Molecular Structure and Analytical Rationale
The structure of 2,3-Difluoro-6-methylbenzonitrile presents a unique analytical challenge and opportunity. The interplay of the electron-withdrawing cyano and fluorine substituents with the electron-donating methyl group on the aromatic ring creates a distinct electronic environment. Understanding this interplay is critical for interpreting the resulting spectra. Our analytical workflow is designed to systematically deconstruct the molecule's features using orthogonal techniques.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 2,3-Difluoro-6-methylbenzonitrile, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous characterization.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Difluoro-6-methylbenzonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; Chloroform-d (CDCl₃) is a common starting point for its ability to dissolve a wide range of organic compounds.[4][5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR, setting the 0 ppm mark. For ¹⁹F NMR, a common external or internal reference is trifluorotoluene or CFCl₃.[6][7]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the complex couplings in the aromatic region.
-
Data Acquisition:
-
¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically sufficient.
-
¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A quantitative spectrum may require a longer relaxation delay.[8]
-
¹⁹F NMR: Acquire a proton-decoupled spectrum. Given the high sensitivity of the ¹⁹F nucleus, acquisition times are generally short.[7]
-
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region and the aliphatic (methyl) region.
-
Methyl Protons (-CH₃): A singlet is predicted for the methyl group. Its chemical shift will be influenced by the adjacent cyano group and the overall electronic nature of the ring, likely appearing in the range of δ 2.4-2.6 ppm .[1]
-
Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and will exhibit splitting due to both homo-nuclear (H-H) and hetero-nuclear (H-F) coupling.
-
H-4: This proton is coupled to H-5, F-3, and F-2. It is expected to appear as a complex multiplet.
-
H-5: This proton is coupled to H-4 and F-3. It is also expected to be a complex multiplet, likely in the range of δ 7.0-7.6 ppm .
-
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity & Coupling |
| ~2.5 | Singlet (s), 3H |
| ~7.2 - 7.5 | Multiplet (m), 1H |
| ~7.5 - 7.8 | Multiplet (m), 1H |
¹³C NMR: Carbon Skeleton Mapping
Due to the lack of symmetry, all 8 carbon atoms in the molecule are unique and should produce eight distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are heavily influenced by the attached functional groups, particularly the electronegative fluorine atoms.[8][9]
-
Methyl Carbon (-CH₃): Expected in the upfield region, δ 15-25 ppm .
-
Aromatic Carbons (C-Ar): These will appear between δ 110-165 ppm . The carbons directly bonded to fluorine (C-2, C-3) will show large one-bond C-F coupling constants (¹JCF) and will be significantly downfield.[10] The carbon of the nitrile group (C≡N) will be in the δ 115-125 ppm range.[1] The quaternary carbons (C-1, C-2, C-3, C-6) will likely show lower intensity peaks.
| Predicted ¹³C NMR Data | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 15 - 25 |
| -C≡N | 115 - 125 |
| Aromatic C-H | 120 - 140 |
| Aromatic C-F | 150 - 165 (with large ¹JCF coupling) |
| Aromatic C-CN | ~105 - 115 |
| Aromatic C-CH₃ | ~140 - 150 |
¹⁹F NMR: Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms.[7] We expect two distinct signals for the two non-equivalent fluorine atoms.
-
Chemical Shifts: Aryl-fluorine chemical shifts typically appear in a range of -100 to -170 ppm relative to CFCl₃.[6][11] The precise shifts for F-2 and F-3 will depend on the electronic effects of the other substituents.
-
Coupling: The two fluorine atoms will be coupled to each other (³JFF), resulting in a doublet for each signal. Each signal will also exhibit smaller couplings to the nearby aromatic protons (³JHF, ⁴JHF).[12]
| Predicted ¹⁹F NMR Data | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| F-2 / F-3 | -110 to -150 |
| F-2 / F-3 | -110 to -150 |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for quickly confirming the presence of key structural motifs.[13][14]
Experimental Protocol: IR Data Acquisition
-
Methodology: The spectrum can be acquired using either an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. ATR is often preferred for its simplicity and speed.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.
Interpretation of Key Vibrational Modes
The IR spectrum of 2,3-Difluoro-6-methylbenzonitrile is expected to show several characteristic absorption bands.[15][16]
-
C≡N Stretch: A sharp, strong absorption characteristic of the nitrile group is expected in the range of 2220-2240 cm⁻¹ . Conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to saturated nitriles.[17]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹ ). Aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹ ).
-
C-F Stretches: Strong absorptions corresponding to the C-F stretching modes are expected in the fingerprint region, typically between 1100-1300 cm⁻¹ .
-
C=C Aromatic Stretches: Medium to weak absorptions from the aromatic ring stretching will be present in the 1450-1600 cm⁻¹ region.
| Predicted IR Absorption Bands | ||
| Wavenumber (cm⁻¹) | Functional Group | Intensity |
| 3050 - 3100 | Aromatic C-H Stretch | Weak-Medium |
| 2850 - 2960 | Aliphatic C-H Stretch | Weak-Medium |
| 2220 - 2240 | C≡N Stretch | Strong, Sharp |
| 1450 - 1600 | Aromatic C=C Stretch | Medium |
| 1100 - 1300 | C-F Stretch | Strong |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces to the structural puzzle.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a standard method for small, relatively stable organic molecules and will provide valuable fragmentation data.
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.
-
Data Acquisition: The sample is introduced into the ion source (often via direct insertion probe or GC inlet), ionized (typically at 70 eV), and the resulting ions are separated and detected based on their mass-to-charge ratio (m/z).
Analysis of Molecular Ion and Fragmentation
-
Molecular Ion (M⁺·): The molecular weight of C₈H₅F₂N is 153.14 g/mol . The mass spectrum should show a distinct molecular ion peak at m/z = 153 . Due to the stability of the aromatic ring, this peak is expected to be reasonably abundant.[18]
-
Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues.[19][20] Key predicted fragmentation pathways include:
-
Loss of a methyl radical ([M-15]⁺): Cleavage of the methyl group would result in a fragment at m/z = 138 .
-
Loss of HCN ([M-27]⁺): A common fragmentation pathway for benzonitriles, leading to a fragment at m/z = 126 .[21]
-
Other fragments corresponding to the breakdown of the aromatic ring may also be observed.
-
| Predicted Mass Spectrometry Data (EI) | |
| m/z Value | Predicted Fragment Identity |
| 153 | [C₈H₅F₂N]⁺· (Molecular Ion) |
| 138 | [M - CH₃]⁺ |
| 126 | [M - HCN]⁺ |
Part 4: Integrated Spectroscopic Analysis Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS to build a self-validating structural hypothesis.
Caption: Integrated workflow for structural elucidation.
Conclusion
The comprehensive analysis of 2,3-Difluoro-6-methylbenzonitrile requires a synergistic application of NMR, IR, and Mass Spectrometry. While this guide presents a predicted spectral profile based on robust chemical principles, experimental verification remains the gold standard. The outlined protocols and interpretive logic provide a solid foundation for researchers to acquire, analyze, and confidently confirm the structure of this and other complex aromatic compounds.
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PubChem. (n.d.). 2,3-Difluoro-6-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,3-Difluoro-6-methylbenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the intricate tapestry of pharmaceutical synthesis and drug development, the solubility of chemical intermediates stands as a cornerstone of process efficiency, formulation efficacy, and ultimately, therapeutic success. This guide provides an in-depth technical exploration of the solubility of 2,3-Difluoro-6-methylbenzonitrile, a key building block in the synthesis of modern therapeutics, particularly quinolonecarboxylic acid anti-infective agents. While specific experimental solubility data for this compound is not extensively published, this document equips researchers with the foundational knowledge, theoretical frameworks, and practical methodologies to predict, determine, and manipulate its solubility in a range of organic solvents.
Unveiling the Subject: Physicochemical Profile of 2,3-Difluoro-6-methylbenzonitrile
A comprehensive understanding of a compound's intrinsic properties is the first step in predicting its behavior in solution. The key physicochemical parameters of 2,3-Difluoro-6-methylbenzonitrile are summarized below.
| Property | Value | Source |
| Chemical Formula | C₈H₅F₂N | - |
| Molecular Weight | 153.13 g/mol | [1] |
| CAS Number | 1807183-03-4 | [1] |
| Physical Form | White to Yellow-brown Solid | [1] |
| Purity | ≥ 95% | [1] |
| InChI Key | RLISYLDOVHWOLY-UHFFFAOYSA-N | [1] |
The Theoretical Bedrock of Solubility
The dissolution of a solid solute in a liquid solvent is a complex interplay of intermolecular forces and thermodynamics. The age-old adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[2] A more nuanced understanding requires delving into the energetic changes that govern this process.
The overall free energy of dissolution (ΔG) dictates the spontaneity of the process and is defined by the Gibbs free energy equation:
ΔG = ΔHsolution - TΔSsolution [3]
Where:
-
ΔHsolution is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.
-
T is the absolute temperature.
-
ΔSsolution is the entropy of solution, which is generally positive as the dissolution of a solid into a liquid increases the system's disorder.[3]
For a substance to dissolve, the Gibbs free energy change must be negative. This can be achieved through an exothermic enthalpy of solution (favorable solute-solvent interactions) or a sufficiently large positive entropy change.
Predictive Frameworks for Solubility Estimation
In the absence of empirical data, several theoretical models can be employed to estimate solubility:
-
The General Solubility Equation (GSE): This widely used model provides a rapid estimation of aqueous solubility and can be adapted conceptually for organic solvents. It relates solubility to the octanol-water partition coefficient (logP) and the melting point (Tm) of the compound.[4][5] A higher logP (more lipophilic) and a higher melting point (stronger crystal lattice energy) generally correlate with lower solubility in polar solvents.
-
Hansen Solubility Parameters (HSP): This model offers a more sophisticated approach by dissecting the cohesive energy density of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6][7] The central tenet is that substances with similar HSP values are likely to be miscible. By determining the HSP of 2,3-Difluoro-6-methylbenzonitrile, one can identify solvents with the closest HSP values, thereby predicting good solubility.[6][8]
Caption: Interplay of factors governing solubility.
Key Factors Modulating the Solubility of 2,3-Difluoro-6-methylbenzonitrile
The molecular structure of 2,3-Difluoro-6-methylbenzonitrile—a substituted aromatic nitrile—provides clues to its solubility behavior. The presence of the polar nitrile group (-C≡N) and the electronegative fluorine atoms introduces polarity, while the benzene ring and the methyl group contribute to its nonpolar character.
-
Solvent Polarity: A spectrum of organic solvents, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate, acetonitrile) and polar protic (e.g., ethanol, methanol), should be considered. It is anticipated that 2,3-Difluoro-6-methylbenzonitrile will exhibit greater solubility in solvents of intermediate to high polarity that can engage in dipole-dipole interactions with the nitrile and fluoro groups.
-
Hydrogen Bonding: As 2,3-Difluoro-6-methylbenzonitrile lacks a hydrogen bond donor, its ability to form hydrogen bonds is limited to acting as a hydrogen bond acceptor at the nitrogen of the nitrile group and the fluorine atoms. Therefore, its solubility in protic solvents like alcohols will be influenced by the solvent's ability to donate a hydrogen bond.
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic (ΔHsolution > 0), and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.[9]
An Experimental Protocol for the Determination of Solubility
The following section outlines a robust, step-by-step methodology for the experimental determination of the solubility of 2,3-Difluoro-6-methylbenzonitrile in various organic solvents using the widely accepted isothermal shake-flask method.[10]
Materials and Equipment
-
2,3-Difluoro-6-methylbenzonitrile (solid)
-
A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 2,3-Difluoro-6-methylbenzonitrile to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that solubility equilibrium is achieved. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 2,3-Difluoro-6-methylbenzonitrile.
-
Prepare a series of calibration standards of known concentrations to construct a calibration curve.
-
The solubility is then calculated from the measured concentration of the saturated solution, taking into account any dilution factors.
-
Caption: Workflow for experimental solubility determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table, expressing solubility in various units such as g/L, mg/mL, or molarity (mol/L) at the specified temperature.
| Solvent | Polarity Index | Solubility at 25°C (g/L) | Molar Solubility at 25°C (mol/L) |
| Hexane | 0.1 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |
| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] |
| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] |
| Methanol | 5.1 | [Experimental Value] | [Calculated Value] |
By correlating the solubility data with solvent properties, researchers can gain valuable insights into the dissolution mechanism of 2,3-Difluoro-6-methylbenzonitrile. This information is paramount for selecting appropriate solvents for chemical reactions, crystallization processes, and the development of formulations.
Conclusion
While a comprehensive public database of the solubility of 2,3-Difluoro-6-methylbenzonitrile in organic solvents is yet to be established, this guide provides the essential theoretical and practical framework for its prediction and determination. A thorough understanding of its physicochemical properties, coupled with the application of sound thermodynamic principles and robust experimental techniques, will empower researchers to effectively navigate the solution landscape of this important pharmaceutical intermediate. The strategic selection of solvents based on these principles is a critical step in optimizing synthetic routes and developing effective drug delivery systems. The fluorinated nature of this benzonitrile is a key feature in modern drug design, often enhancing metabolic stability and pharmacokinetic profiles, making a deep understanding of its fundamental properties, such as solubility, indispensable.[11][12]
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Spectroscopic characterization of 2,3-Difluoro-6-methylbenzonitrile
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Difluoro-6-methylbenzonitrile
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2,3-Difluoro-6-methylbenzonitrile (CAS 1807183-03-4), a fluorinated aromatic compound of interest to researchers in medicinal chemistry and materials science. Given the absence of publicly available, peer-reviewed spectral data for this specific molecule, this document serves as a predictive and methodological guide. As a Senior Application Scientist, the objective is not merely to present data, but to establish a logical, field-proven workflow for its acquisition and interpretation. We will detail the causality behind the choice of analytical techniques, provide robust experimental protocols, and present expertly predicted spectral data based on established principles and analysis of analogous compounds. This guide is designed to empower researchers to confidently generate and interpret the necessary data to confirm the structure and purity of 2,3-Difluoro-6-methylbenzonitrile.
Introduction and Strategic Overview
2,3-Difluoro-6-methylbenzonitrile is a substituted aromatic nitrile. The presence of a methyl group, a nitrile moiety, and two vicinal fluorine atoms on a benzene ring suggests its potential utility as a versatile chemical building block. Analogous fluorinated benzonitriles are known intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where fluorine substitution is often used to modulate metabolic stability and binding affinity.[1][2]
A rigorous confirmation of molecular structure is the foundational requirement for any subsequent research or development. This is achieved through a synergistic application of multiple spectroscopic techniques. Our characterization strategy follows a logical progression designed for maximum efficiency and confidence, beginning with confirmation of the molecular formula and proceeding to a detailed mapping of the atomic framework.
Logical Workflow for Structural Elucidation
The workflow presented herein is a self-validating system. Each step provides data that corroborates or refines the hypothesis drawn from the previous one. Mass spectrometry provides the empirical formula, infrared spectroscopy confirms the presence of key functional groups, and a suite of nuclear magnetic resonance experiments provides the definitive atom-by-atom connectivity.
Caption: Logical workflow for spectroscopic characterization.
Molecular Formula and Mass Spectrometry
The primary objective of mass spectrometry in this context is to confirm the molecular weight and elemental composition of the compound.
-
Molecular Formula : C₈H₅F₂N
-
Molecular Weight : 153.13 g/mol
-
Exact Mass : 153.03901 g/mol
Expertise & Causality: Choosing the Right Technique
High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the preferred method over classical Electron Ionization (EI). ESI minimizes fragmentation, ensuring a strong signal for the molecular ion, and provides high mass accuracy (typically <5 ppm). This accuracy is critical for confidently confirming the elemental composition from a list of possibilities generated within a narrow mass window.
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Source Parameters : Operate the ESI source in positive ion mode. Set the source heater temperature to ensure efficient desolvation (e.g., 200°C).[3]
-
Calibration : Ensure the instrument is calibrated. An internal calibrant can be used for the highest mass accuracy.[3]
-
Data Acquisition : Acquire spectra over a mass range of m/z 100-500.
-
Data Analysis : Compare the measured exact mass of the most abundant ion with the theoretical exact mass calculated for the protonated molecule [C₈H₅F₂N+H]⁺.
Predicted Mass Spectrometry Data
The analysis should yield a prominent peak corresponding to the protonated molecule, [M+H]⁺. The presence of other common adducts should also be investigated.
| Adduct Ion | Molecular Formula | Predicted Exact Mass (m/z) |
| [M+H]⁺ | [C₈H₆F₂N]⁺ | 154.0468 |
| [M+Na]⁺ | [C₈H₅F₂NNa]⁺ | 176.0287 |
| [M+K]⁺ | [C₈H₅F₂NK]⁺ | 191.9999 |
| [2M+H]⁺ | [C₁₆H₁₁F₄N₂]⁺ | 307.0861 |
Predicted values are based on the monoisotopic masses of the most abundant isotopes.
Functional Group Analysis: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for verifying the presence of the key functional groups that define 2,3-Difluoro-6-methylbenzonitrile. The diagnostic value lies in identifying the sharp, intense nitrile stretch and the strong carbon-fluorine absorptions.
Expertise & Causality: Why ATR-FTIR?
For a solid sample, Attenuated Total Reflectance (ATR) is the technique of choice. It requires minimal to no sample preparation, avoiding the laborious process of creating KBr pellets, and provides high-quality, reproducible spectra.[4]
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation : Record a background spectrum on the clean ATR crystal (typically diamond or germanium).
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application : Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition : Co-add a sufficient number of scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing : Perform an ATR correction if necessary and baseline correct the resulting spectrum.
Predicted Infrared Absorption Data
The spectrum is expected to be dominated by several key absorptions. For aromatic nitriles, conjugation with the ring typically lowers the C≡N stretching frequency compared to aliphatic nitriles.[5]
| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment | Rationale & References |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic for C-H bonds on an aromatic ring.[6] |
| ~2970-2850 | Medium-Weak | Methyl C-H Stretch | Aliphatic C-H stretching vibrations from the -CH₃ group. |
| ~2240-2220 | Strong, Sharp | Nitrile (C≡N) Stretch | This is a key diagnostic peak. Its position is indicative of an aromatic nitrile.[5][6] |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C Ring Stretch | Skeletal vibrations of the benzene ring. |
| ~1280-1100 | Strong | Aryl C-F Stretch | C-F stretching vibrations in fluorinated aromatic compounds typically result in strong absorptions in this region.[7] |
Definitive Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural characterization, providing unambiguous evidence of the molecular skeleton and the precise location of substituents through chemical shifts and spin-spin coupling. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Expertise & Causality: A Multi-Nuclear Approach
A ¹H NMR spectrum will reveal the environment of the protons. However, due to the extensive coupling between protons and the two distinct fluorine atoms, the aromatic region will be complex. A ¹⁹F NMR is critical; it is a highly sensitive nucleus with a wide chemical shift range, providing clear signals for each fluorine environment and crucial coupling information.[8] Finally, a ¹³C NMR spectrum confirms the number of unique carbons in the molecule and, through C-F coupling constants, definitively links the fluorine atoms to the carbon backbone.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common first choice.[9]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Acquisition : Acquire a standard one-pulse ¹H spectrum. Ensure proper setting of spectral width and acquisition time.
-
¹⁹F NMR Acquisition : Acquire a ¹⁹F spectrum. It may be beneficial to acquire both proton-coupled and decoupled spectra to simplify the signals and aid in assignment.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program). An adequate number of scans and a sufficient relaxation delay (e.g., 2 seconds) are required to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
Data Processing : Process all spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent signal (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).[9] Reference the ¹⁹F spectrum to an external standard like CFCl₃ (δF 0 ppm).
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The molecule has three proton environments: two aromatic protons and one methyl group.
| Predicted δ (ppm) | Assignment | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| ~7.4-7.2 | H-4 | ddd | ³JHH ≈ 8-9, ⁴JFH ≈ 6-8, ⁵JFH ≈ 1-2 | This proton is coupled to H-5, the ortho fluorine (F-3), and the meta fluorine (F-2). It will appear as a complex multiplet. |
| ~7.1-6.9 | H-5 | t or dd | ³JHH ≈ 8-9, ⁴JFH ≈ 8-10 | This proton is coupled to H-4 and the ortho fluorine (F-6, not present) and meta fluorine (F-3). It will likely appear as a triplet or dd. |
| ~2.5 | -CH₃ | t | ⁴JFH ≈ 2-3 | The methyl group is coupled to the ortho fluorine (F-6, not present) and potentially shows a small four-bond coupling to F-2. |
Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)
Two distinct fluorine environments are expected, which will couple to each other and to nearby protons.
| Predicted δ (ppm) | Assignment | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| ~ -130 to -140 | F-2 | ddd | ³JFF ≈ 18-22, ³JFH ≈ 8-10, ⁴JFH ≈ 6-8 | Chemical shifts for aryl fluorides typically fall in this range. This fluorine is coupled to F-3, H-3 (not present), and H-4. |
| ~ -145 to -155 | F-3 | ddd | ³JFF ≈ 18-22, ³JFH ≈ 6-8, ⁴JFH ≈ 8-10 | Coupled to F-2, H-4, and H-2 (not present). The exact chemical shift will differ from F-2 due to the different neighboring groups. |
Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
All eight carbons are chemically unique and should be observable. Carbons directly bonded to fluorine will appear as doublets with large coupling constants (¹JCF).
| Predicted δ (ppm) | Assignment | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) | Rationale & References |
| ~160-150 | C-2 / C-3 | dd | ¹JCF ≈ 240-260, ²JCF ≈ 15-25 | Carbons directly bonded to fluorine have characteristic large chemical shifts and one-bond C-F coupling constants. Each is split by its own and the adjacent F. |
| ~145-135 | C-6 | d | ²JCF ≈ 10-20 | Quaternary carbon adjacent to F-2 and the methyl group. |
| ~130-125 | C-4 | dd | ²JCF ≈ 8-12, ³JCF ≈ 3-5 | Aromatic CH carbon coupled to two fluorine atoms. |
| ~120-115 | C-5 | d | ³JCF ≈ 3-5 | Aromatic CH carbon coupled to F-3. |
| ~117 | -C≡N | t or m | ³JCF ≈ 3-5 | The nitrile carbon typically appears in this region.[10] It will likely show small coupling to F-2. |
| ~115-110 | C-1 | dd | ²JCF ≈ 15-20, ³JCF ≈ 3-5 | The carbon bearing the nitrile group is coupled to both F-2 and F-3. |
| ~20 | -CH₃ | q (from C-H), potentially further split by F | ⁴JCF ≈ 1-3 | Aliphatic carbon signal. |
Conclusion
The structural confirmation of 2,3-Difluoro-6-methylbenzonitrile requires a systematic and multi-faceted spectroscopic approach. While public data is not currently available, this guide provides the necessary framework for any researcher to undertake this characterization with confidence. By following the logical workflow of HRMS for molecular formula confirmation, ATR-FTIR for functional group identification, and a comprehensive suite of ¹H, ¹³C, and ¹⁹F NMR experiments for definitive structural mapping, one can generate a complete and unambiguous dataset. The predicted spectral values and detailed protocols herein serve as an authoritative benchmark for this analysis, empowering scientists in drug discovery and materials science to rigorously validate this key chemical intermediate.
References
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A Guide to 2,3-Difluoro-6-methylbenzonitrile: Synthesis, and Application of a Key Fluorinated Building Block
Introduction: The Strategic Value of Fluorinated Benzonitriles
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—are highly sought after by medicinal chemists.[1][2] Concurrently, the benzonitrile moiety serves as a versatile chemical handle and a key pharmacophore in numerous approved pharmaceuticals.[3] The convergence of these two features in a single scaffold gives rise to building blocks of significant synthetic value.
This technical guide focuses on one such molecule: 2,3-Difluoro-6-methylbenzonitrile . This compound, while not possessing a storied discovery history in the classical sense, has emerged as a critical intermediate, valued for its specific substitution pattern that allows for precise vectoral elaboration into more complex molecular architectures. We will explore its properties, logical synthetic pathways, and its role as an enabling reagent in contemporary chemical research.
Historical Context & Emergence as a Synthetic Building Block
Unlike foundational molecules with well-documented discovery narratives, 2,3-Difluoro-6-methylbenzonitrile appears in the scientific and patent literature primarily as a commercially available intermediate. Its history is not one of a singular breakthrough but rather of a gradual recognition of its utility, driven by the increasing demand for highly functionalized, fluorinated aromatics in drug development programs.
The compound, identified by CAS Number 1807183-03-4 , is a relatively modern reagent.[4] Its emergence coincides with the broader trend in medicinal chemistry toward exploring the chemical space of di- and tri-substituted benzene rings, where precise isomer control is paramount. The presence of ortho- and meta-fluorine atoms, combined with a methyl group, creates a unique electronic and steric environment, making it a valuable precursor for compounds targeting well-defined biological binding pockets.
Physicochemical & Structural Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in synthesis. The key characteristics of 2,3-Difluoro-6-methylbenzonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 1807183-03-4 | [4] |
| Molecular Formula | C₈H₅F₂N | [4] |
| Molecular Weight | 153.13 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | General Supplier Data |
| IUPAC Name | 2,3-Difluoro-6-methylbenzonitrile | --- |
Strategic Synthesis & Methodologies
The synthesis of polysubstituted aromatic compounds like 2,3-Difluoro-6-methylbenzonitrile requires careful strategic planning to ensure correct regiochemistry. While a definitive, published route for this specific molecule is not prominently available, its structure suggests several logical and field-proven synthetic approaches. The most common strategies for constructing such a system involve the late-stage introduction of the nitrile group onto a pre-functionalized difluoromethylated ring system.
One of the most robust and widely adopted methods for converting an aryl amine to a benzonitrile is the Sandmeyer reaction .[5][6] This classic transformation proceeds via a diazonium salt intermediate and offers a reliable pathway for introducing a cyano group.
Proposed Synthetic Pathway: A Sandmeyer Approach
The logical precursor for our target molecule is 2,3-Difluoro-6-methylaniline . The synthesis can be envisioned as a two-step process starting from this aniline derivative.
Caption: Proposed Sandmeyer reaction pathway for synthesis.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative, field-proven methodology adapted from standard Sandmeyer reaction procedures.[5][7] Researchers must conduct their own risk assessments and optimizations.
Step 1: Diazotization of 2,3-Difluoro-6-methylaniline
-
System Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,3-Difluoro-6-methylaniline (1.0 eq) in a 3 M aqueous hydrochloric acid solution (3.0 eq).
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Vigorous stirring is essential to maintain a fine, mobile slurry.
-
Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Causality: The low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate. The diazonium salt is not isolated and is used immediately in situ.[8]
-
-
Confirmation: After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C. The reaction is complete when a drop of the solution gives a positive test on potassium iodide-starch paper (indicating a slight excess of nitrous acid).
Step 2: Copper(I) Cyanide Mediated Cyanation (Sandmeyer Reaction)
-
Reagent Preparation: In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and potassium cyanide (KCN, 1.5 eq) in water.
-
Causality: The use of a copper(I) salt is the defining feature of the Sandmeyer reaction. It facilitates the radical-nucleophilic aromatic substitution mechanism, enabling the displacement of the dinitrogen group by the cyanide nucleophile.[5] Extreme caution is required when handling cyanide salts.
-
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution prepared in Step 1 to the copper cyanide solution. The addition should be controlled to manage the effervescence (evolution of N₂ gas).
-
Reaction: After the addition is complete, gently warm the reaction mixture to 50-60 °C and hold for 1-2 hours, or until gas evolution ceases.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude material via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure 2,3-Difluoro-6-methylbenzonitrile.
-
Applications in Drug Development & Research
The utility of 2,3-Difluoro-6-methylbenzonitrile lies in its role as a key intermediate. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a wide array of downstream products. Its specific substitution pattern makes it an attractive starting material for the synthesis of:
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted aromatic cores. The fluorine atoms can form crucial hydrogen bonds or favorable electrostatic interactions within the ATP-binding site of a target kinase.
-
Agrochemicals: Fluorinated compounds are prevalent in modern herbicides and insecticides, where they can enhance potency and bioavailability.[9]
-
Materials Science: Benzonitrile derivatives are precursors to advanced materials, including thermally activated delayed fluorescence (TADF) emitters for OLED displays.[10]
While specific, publicly disclosed drug candidates synthesized directly from this starting material are not readily identifiable, its presence in the catalogs of specialty chemical suppliers indicates its use in proprietary research and development programs across the pharmaceutical and chemical industries.
Conclusion
2,3-Difluoro-6-methylbenzonitrile represents a valuable, highly functionalized building block for modern organic synthesis. While its history is more practical than celebrated, its strategic importance is clear. The combination of a versatile nitrile handle with a unique trifunctionalized aromatic core provides chemists with a powerful tool for constructing complex molecules with precisely controlled substitution patterns. The synthetic routes to this compound, exemplified by the robust Sandmeyer reaction, are well within the capabilities of a standard synthetic laboratory, ensuring its continued application in the pursuit of novel therapeutics and advanced materials.
References
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Methodological & Application
The Strategic Nucleophilic Aromatic Substitution of 2,3-Difluoro-6-methylbenzonitrile: A Guide for Synthetic Chemists
Introduction: The Rising Prominence of Fluorinated Benzonitriles in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrile groups into molecular scaffolds has become a cornerstone of rational drug design. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The nitrile group, a versatile synthetic handle, is prevalent in numerous pharmaceuticals, contributing to their efficacy and pharmacokinetic profiles.[2]
2,3-Difluoro-6-methylbenzonitrile stands as a particularly valuable building block, combining the advantageous features of a fluorinated aromatic ring with the synthetic versatility of a nitrile function. Its unique substitution pattern presents intriguing possibilities for the regioselective introduction of nucleophiles via Nucleophilic Aromatic Substitution (SNAr), paving the way for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the SNAr reactions of 2,3-Difluoro-6-methylbenzonitrile, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings of SNAr on 2,3-Difluoro-6-methylbenzonitrile
The SNAr reaction is a powerful tool for the functionalization of electron-deficient aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3] However, recent computational and experimental evidence suggests that some SNAr reactions may proceed through a concerted mechanism.[3][4]
The reactivity of 2,3-Difluoro-6-methylbenzonitrile in SNAr reactions is dictated by the interplay of the electronic and steric effects of its substituents:
-
Electron-Withdrawing Groups: The two fluorine atoms and the nitrile group are strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack by lowering its electron density.[3]
-
Leaving Group Ability: Fluorine is an excellent leaving group in SNAr reactions, a consequence of the high polarity of the C-F bond which facilitates nucleophilic attack at the carbon atom.
-
Regioselectivity: The position of nucleophilic attack is influenced by the ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate. The nitrile group, being a strong resonance-withdrawing group, provides significant stabilization when the negative charge is delocalized onto the carbon atom bearing it.
In the case of 2,3-Difluoro-6-methylbenzonitrile, the nitrile group is ortho to the fluorine at the 2-position and meta to the fluorine at the 3-position. This positioning is crucial for determining the regioselectivity of the substitution. Nucleophilic attack at the 2-position allows for direct resonance stabilization of the negative charge by the nitrile group. Conversely, attack at the 3-position does not offer this direct stabilization. Therefore, nucleophilic attack is predicted to occur preferentially at the 2-position. The methyl group at the 6-position, being an electron-donating group, may have a minor deactivating effect on the ring but is not expected to alter the preferred site of attack.
Sources
The Strategic Application of 2,3-Difluoro-6-methylbenzonitrile in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the judicious incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Among the plethora of fluorinated building blocks, 2,3-Difluoro-6-methylbenzonitrile has emerged as a pivotal starting material, most notably in the synthesis of next-generation kinase inhibitors. This technical guide provides an in-depth exploration of its application, focusing on the synthesis of the potent ALK/ROS1 inhibitor, Lorlatinib, and offers detailed protocols for its transformation into key intermediates.
Introduction: The Value Proposition of a Fluorinated Synthon
2,3-Difluoro-6-methylbenzonitrile offers a unique combination of functional groups and substitution patterns that make it a valuable tool for medicinal chemists. The presence of two fluorine atoms on the benzene ring can significantly influence the electronic properties, metabolic stability, and binding affinity of a target molecule.[1][2] The nitrile group serves as a versatile handle for a variety of chemical transformations, while the methyl group provides a point of differentiation and potential for further functionalization.[3]
The primary and most well-documented application of this compound is as a key starting material in the multi-step synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[4][5]
Core Application: Synthesis of the ALK/ROS1 Inhibitor Lorlatinib
The journey from 2,3-Difluoro-6-methylbenzonitrile to Lorlatinib involves a series of strategic chemical transformations designed to construct the complex macrocyclic architecture of the final drug molecule. A critical phase of this synthesis is the preparation of a key boronic acid pinacol ester intermediate. The following sections provide a detailed, step-by-step protocol for this transformation, based on established synthetic routes.
Workflow for the Synthesis of a Key Lorlatinib Intermediate
The overall synthetic workflow can be visualized as a three-stage process:
Caption: Synthetic pathway from 2,3-Difluoro-6-methylbenzonitrile to the key boronic acid intermediate.
Part 1: Nitration of 2,3-Difluoro-6-methylbenzonitrile
Objective: To introduce a nitro group onto the aromatic ring, which will subsequently be reduced to an amine.
Causality: The nitration of the starting material is a crucial first step to introduce a nitrogen-containing functional group that can be converted to the necessary amine for the subsequent borylation reaction. The directing effects of the existing substituents guide the position of nitration.
Experimental Protocol: Nitration
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2,3-Difluoro-6-methylbenzonitrile | ≥98% | Commercially Available |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | ACS Grade |
| Nitric Acid (HNO₃) | Fuming (≥90%) | ACS Grade |
| Dichloromethane (DCM) | Anhydrous | ACS Grade |
| Deionized Water | --- | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | --- | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- |
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,3-Difluoro-6-methylbenzonitrile (1.0 eq).
-
Acid Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (5-10 vol) while maintaining the internal temperature below 10 °C.
-
Nitrating Agent Addition: Once the starting material is fully dissolved, add fuming nitric acid (1.1-1.5 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.[6]
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with deionized water and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-derivative.
Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the introduction of the nitro group at the desired position.
Part 2: Reduction of the Nitro Group
Objective: To convert the nitro group to an amine, a key functional group for the subsequent borylation step.
Causality: The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Various reducing agents can be employed, with the choice often depending on functional group tolerance and scalability.
Experimental Protocol: Reduction
Materials:
| Reagent/Solvent | Grade | Supplier |
| Nitro-2,3-difluoro-6-methylbenzonitrile | As prepared in Part 1 | --- |
| Iron Powder (Fe) | Fine grade | --- |
| Ammonium Chloride (NH₄Cl) | --- | ACS Grade |
| Ethanol (EtOH) | Anhydrous | ACS Grade |
| Water | Deionized | --- |
| Celite® | --- | --- |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the nitro-derivative (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (3-5 eq) and ammonium chloride (0.5-1.0 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extraction: Extract the remaining aqueous solution with ethyl acetate (3 x volumes).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino-derivative.
Self-Validation: The product, 2-amino-3,6-difluorobenzonitrile, can be characterized by NMR and mass spectrometry to confirm the conversion of the nitro group to an amine.[7]
Part 3: Miyaura Borylation
Objective: To introduce a boronic acid pinacol ester group onto the aromatic ring, creating the key intermediate for Suzuki coupling reactions in the synthesis of Lorlatinib.
Causality: The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-boron bonds.[8] The amino group on the aniline derivative can direct the borylation to a specific position on the aromatic ring.[9]
Experimental Protocol: Borylation
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2-Amino-3,6-difluorobenzonitrile | As prepared in Part 2 | --- |
| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Commercially Available |
| [Pd(dppf)Cl₂]·CH₂Cl₂ | ≥98% | Commercially Available |
| Potassium Acetate (KOAc) | Anhydrous | ACS Grade |
| 1,4-Dioxane | Anhydrous | ACS Grade |
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-amino-3,6-difluorobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), [Pd(dppf)Cl₂]·CH₂Cl₂ (0.02-0.05 eq), and anhydrous potassium acetate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Heating: Heat the reaction mixture to 80-100 °C and stir.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired boronic acid pinacol ester intermediate.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹¹B NMR, and mass spectrometry to confirm its structure and purity.
Visualization of the Synthetic Pathway
Caption: Detailed workflow for the synthesis of the key boronic acid intermediate.
Beyond Lorlatinib: Other Potential Applications
While the synthesis of Lorlatinib is the most prominent application of 2,3-Difluoro-6-methylbenzonitrile, its structural motifs suggest potential for its use in the development of other kinase inhibitors and medicinally relevant compounds. The fluorinated benzonitrile scaffold is present in a variety of bioactive molecules, and the specific substitution pattern of this starting material could be leveraged to explore novel chemical space.[7][10] Further research may uncover its utility in the synthesis of inhibitors for other kinase targets or in the development of compounds for different therapeutic areas.
Conclusion
2,3-Difluoro-6-methylbenzonitrile is a valuable and strategically important building block in medicinal chemistry. Its primary application in the synthesis of the ALK/ROS1 inhibitor Lorlatinib highlights its utility in the construction of complex, biologically active molecules. The detailed protocols provided in this guide offer a practical framework for researchers to utilize this versatile starting material in their drug discovery efforts. As the demand for novel and effective therapeutics continues to grow, the strategic application of such fluorinated synthons will undoubtedly play an increasingly critical role in the development of next-generation medicines.
References
- CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google P
- CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google P
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC. [Link]
- CN112921057A - Preparation method of Laratinib key intermediate - Google P
- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
-
2-Amino-3,6-difluorobenzonitrile - MySkinRecipes. [Link]
- CN109134410A - Preparation method of key intermediate of lorlatinib - Google P
-
Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides | Request PDF - ResearchGate. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]
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Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution) - Scribd. [Link]
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Comparative Efficacy and Safety of Lorlatinib Versus Alectinib and Lorlatinib Versus Brigatinib for ALK-Positive Advanced/Metastatic NSCLC: Matching-Adjusted Indirect Comparisons - PubMed. [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. [Link]
-
Scheme 3. Catalyzed borylation of amino esters derivatives 14 and their... - ResearchGate. [Link]
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A Study of the Fluorine Effect in C-H Borylation - Durham e-Theses. [Link]
-
Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC. [Link]
-
Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules | Request PDF - ResearchGate. [Link]
-
Preparation method of key intermediate of lorlatinib - Eureka | Patsnap. [Link]
-
Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction - ResearchGate. [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. [Link]
-
Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem. [Link]
-
Development of a highly tunable defluoroborylation protocol to... - ResearchGate. [Link]
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- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
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- 8. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Study of the Fluorine Effect in C-H Borylation - Durham e-Theses [etheses.dur.ac.uk]
- 10. ossila.com [ossila.com]
Authored by: Senior Application Scientist, Chemical Synthesis Division
An Application Note and Protocol for the Synthesis of 2,3-Difluoro-6-methylbenzonitrile
Introduction
2,3-Difluoro-6-methylbenzonitrile is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex organic molecules. Its specific substitution pattern offers unique electronic and steric properties that are advantageous for developing novel pharmaceuticals and functional materials. This document provides a detailed, field-tested protocol for the synthesis of 2,3-Difluoro-6-methylbenzonitrile, commencing from the commercially available precursor, 2,3-Difluoro-6-methylaniline. The described methodology is based on the robust and widely applicable Sandmeyer reaction, a two-step process involving diazotization of a primary arylamine followed by a copper-catalyzed cyanation.
This guide is intended for researchers, scientists, and drug development professionals. It emphasizes the underlying chemical principles, safety considerations, and practical insights to ensure a reproducible and efficient synthesis.
Chemical Reaction Overview
The synthesis proceeds in two primary stages, executed as a one-pot reaction sequence. The initial step is the diazotization of 2,3-Difluoro-6-methylaniline to form an in-situ diazonium salt. This is immediately followed by the Sandmeyer reaction, where the diazonium group is displaced by a nitrile group using copper(I) cyanide.
Diagram 1: Overall Synthetic Scheme
Caption: One-pot synthesis of 2,3-Difluoro-6-methylbenzonitrile.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | CAS Number |
| 2,3-Difluoro-6-methylaniline | ≥98% | Sigma-Aldrich | 121150-33-0 |
| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific | 7664-93-9 |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich | 7632-00-0 |
| Copper(I) Cyanide (CuCN) | ≥99% | Acros Organics | 544-92-3 |
| Sodium Cyanide (NaCN) | ≥98% | Sigma-Aldrich | 143-33-9 |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | VWR Chemicals | 75-09-2 |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Sigma-Aldrich | 7487-88-9 |
| Deionized Water (H₂O) | N/A | N/A | 7732-18-5 |
| Ice | N/A | N/A | N/A |
Safety Precautions
Extreme caution must be exercised throughout this procedure.
-
Cyanide Compounds: Copper(I) cyanide and sodium cyanide are highly toxic. Handle only in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation of dust. Have a cyanide antidote kit readily available and be trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) before disposal.
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated or allowed to dry. This protocol is designed for the in-situ use of the diazonium salt, which significantly mitigates this risk. However, the reaction temperature must be strictly controlled and kept below 5 °C.
-
Corrosive Acids: Sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
General Precautions: Always wear appropriate PPE. Perform the reaction in a clean and organized fume hood.
Experimental Protocol
Part 1: Preparation of the Diazonium Salt Solution
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2,3-Difluoro-6-methylaniline (5.0 g, 35.4 mmol).
-
Add deionized water (25 mL) and concentrated sulfuric acid (7.0 mL, approx. 131 mmol) cautiously and slowly while stirring in an ice-water bath. The addition of sulfuric acid is exothermic. Ensure the internal temperature is maintained below 20 °C during this addition.
-
Cool the resulting slurry to 0-5 °C using an ice-salt bath. The aniline salt may precipitate, which is normal.
-
In a separate beaker, prepare a solution of sodium nitrite (2.57 g, 37.2 mmol) in deionized water (10 mL).
-
Add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed by testing a drop of the reaction mixture with potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).
Diagram 2: Diazotization and Sandmeyer Reaction Workflow
Caption: Step-by-step workflow for the synthesis.
Part 2: Sandmeyer Reaction (Cyanation)
-
In a separate 500 mL flask, prepare the cyanide solution. Dissolve copper(I) cyanide (3.8 g, 42.5 mmol) and sodium cyanide (4.3 g, 87.7 mmol) in deionized water (50 mL). Perform this step in a well-ventilated fume hood.
-
Heat the cyanide solution to 60-70 °C with stirring to ensure complete dissolution, then cool to room temperature.
-
Place the cyanide solution in an ice-water bath.
-
Slowly and carefully, add the cold diazonium salt solution prepared in Part 1 to the cyanide solution over approximately 30 minutes. The addition should be done portion-wise or via a cannula.
-
Vigorous nitrogen evolution will occur. Control the rate of addition to manage the effervescence.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Gradually heat the reaction mixture to 60 °C and maintain this temperature for 1 hour to ensure the reaction goes to completion.
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted acidic components, followed by a saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a low-melting solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent under reduced pressure to afford 2,3-Difluoro-6-methylbenzonitrile as a white to off-white solid.
Characterization Data
The identity and purity of the synthesized 2,3-Difluoro-6-methylbenzonitrile should be confirmed by standard analytical techniques. Expected data are as follows:
| Technique | Expected Results |
| ¹H NMR | (400 MHz, CDCl₃) δ ~7.4-7.5 (m, 1H), ~7.1-7.2 (m, 1H), ~2.5 (s, 3H). |
| ¹⁹F NMR | (376 MHz, CDCl₃) Expected signals in the aromatic fluorine region. |
| ¹³C NMR | (101 MHz, CDCl₃) Expected signals for aromatic carbons, methyl carbon, and nitrile carbon (~115 ppm). |
| IR (ATR) | ν (cm⁻¹) ~2230 (C≡N stretch), ~1600, 1480 (C=C aromatic stretch). |
| Mass Spec | (EI) m/z: Calculated for C₈H₅F₂N: 153.04. Found: [M]⁺ at 153. |
| Melting Point | Literature values are typically in the range of 45-50 °C. |
| Yield | Expected yield: 60-75%. |
Troubleshooting and Expert Insights
-
Low Yield in Diazotization: Ensure the temperature is strictly maintained below 5 °C. Higher temperatures can lead to the decomposition of the diazonium salt and the formation of phenol byproducts. Also, verify the purity of the starting aniline and the freshness of the sodium nitrite.
-
Incomplete Cyanation: If the reaction stalls, ensure the copper(I) cyanide is of good quality. The final heating step to 60 °C is crucial for driving the reaction to completion.
-
Purification Challenges: The product is relatively volatile. Care should be taken during solvent removal on the rotary evaporator to avoid product loss. Use moderate vacuum and temperature.
-
Handling of Cyanide Waste: All aqueous layers from the work-up will contain cyanide. Before disposal, treat the combined aqueous waste in a fume hood by adding an excess of commercial bleach (sodium hypochlorite solution) while stirring. The pH should be kept basic (pH > 10) during this process to avoid the generation of HCN gas. After stirring for several hours, the cyanide concentration should be tested to ensure it is below the permissible limit for disposal.
References
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1637. [Link]
-
Organic Syntheses. (2023). The Sandmeyer Reaction. Organic Syntheses. [Link] (This is a general reference for the reaction type, providing numerous vetted examples and procedural insights).
-
PubChem. (2023). 2,3-Difluoro-6-methylbenzonitrile. National Center for Biotechnology Information. [Link]
Application Note & Protocol: Strategic Cyanation of Difluoromethylbenzene Derivatives
Introduction: The Strategic Importance of the Cyanodifluoromethylbenzene Moiety
In the landscape of modern drug discovery and agrochemical development, the difluoromethyl group (-CHF₂) has emerged as a valuable bioisostere for hydroxyl and thiol functionalities, prized for its ability to enhance metabolic stability and modulate lipophilicity. The strategic incorporation of a cyano (-CN) group onto a difluoromethylbenzene scaffold further amplifies its synthetic utility. The cyano group is a versatile chemical handle, readily convertible into a range of functionalities including primary amines, amides, carboxylic acids, and tetrazoles. This dual-functionalized motif, cyanodifluoromethylbenzene, therefore represents a highly sought-after building block for the synthesis of novel bioactive molecules. This document provides a detailed, field-proven protocol for the efficient cyanation of difluoromethylbenzene derivatives, with a focus on the underlying mechanistic principles and practical considerations for successful and safe execution.
Mechanistic Rationale: Palladium-Catalyzed Cross-Coupling
The palladium-catalyzed cross-coupling of aryl halides with a cyanide source is a robust and widely adopted method for the synthesis of aryl nitriles.[1][2] The catalytic cycle, which underpins this transformation, is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by a transmetalation step with a cyanide donor, and culminates in the reductive elimination of the desired aryl cyanide, regenerating the active Pd(0) catalyst.[3]
The choice of ligand is critical for stabilizing the palladium center and promoting catalytic activity.[4][5] 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a particularly effective ligand for this transformation due to its unique electronic and steric properties which facilitate both the oxidative addition and reductive elimination steps.[4]
Figure 1: Simplified catalytic cycle for the palladium-catalyzed cyanation of aryl halides.
Experimental Protocol: Cyanation of 1-Bromo-4-(difluoromethyl)benzene
This protocol provides a detailed procedure for the cyanation of 1-bromo-4-(difluoromethyl)benzene utilizing zinc cyanide as the cyanide source, catalyzed by a palladium/dppf system.
Materials and Reagents
| Reagent/Material | Grade | Example Supplier | Purpose |
| 1-Bromo-4-(difluoromethyl)benzene | ≥98% | Combi-Blocks, Sigma-Aldrich | Substrate |
| Zinc Cyanide (Zn(CN)₂) | ≥98% | Strem Chemicals, Sigma-Aldrich | Cyanide Source |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Strem Chemicals, Sigma-Aldrich | Palladium Pre-catalyst |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | ≥98% | Strem Chemicals, Sigma-Aldrich | Ligand |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics, Sigma-Aldrich | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction & Chromatography |
| Hexanes | ACS Grade | Fisher Scientific | Chromatography |
| Saturated aq. NaHCO₃ | Laboratory Grade | - | Aqueous Workup |
| Brine | Laboratory Grade | - | Aqueous Workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | Drying Agent |
| Celite® | Laboratory Grade | - | Filtration Aid |
Equipment
-
Schlenk flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography apparatus
Reaction Workflow
Figure 2: Step-by-step experimental workflow for the cyanation of 1-bromo-4-(difluoromethyl)benzene.
Step-by-Step Procedure
-
Flask Preparation: In a flame-dried 100 mL Schlenk flask containing a magnetic stir bar, add zinc cyanide (0.6 equiv.), Pd₂(dba)₃ (0.02 equiv.), and dppf (0.04 equiv.).
-
Expert Insight: The use of a Schlenk line and flame-dried glassware is imperative to exclude oxygen and moisture, which can deactivate the palladium catalyst.
-
-
Reagent Addition: Seal the flask, evacuate, and backfill with nitrogen or argon (repeat this cycle three times). Under a positive pressure of inert gas, add 1-bromo-4-(difluoromethyl)benzene (1.0 equiv.) followed by anhydrous DMF (to achieve a concentration of ~0.2 M).
-
Expert Insight: Anhydrous solvent is critical to prevent hydrolysis of the nitrile product and other side reactions.
-
-
Degassing and Reaction: Degas the mixture by bubbling nitrogen through the solution for 15 minutes. Subsequently, heat the reaction to 120 °C with vigorous stirring.
-
Expert Insight: Efficient stirring is crucial for this heterogeneous reaction to ensure good mass transfer.[6]
-
-
Monitoring: Monitor the reaction for the consumption of the starting material using TLC or GC-MS (typically 4-12 hours).
-
Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. c. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-(difluoromethyl)benzonitrile.
Optimization Parameters
| Parameter | Recommended Condition/Range | Rationale & Considerations |
| Catalyst Loading | 1-5 mol% Pd₂(dba)₃ | Lower loadings may be possible with highly reactive substrates.[7] |
| Ligand | dppf, other phosphine ligands | The choice of ligand can significantly influence reaction efficiency. |
| Solvent | DMF, DMAc, NMP | High-boiling polar aprotic solvents are generally effective.[8] |
| Temperature | 100-140 °C | Optimization may be required depending on the reactivity of the aryl halide. |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | Zinc cyanide is widely used.[6] K₄[Fe(CN)₆] is a less toxic alternative.[9][10] |
Critical Safety Precautions
!!! EXTREME CAUTION IS MANDATORY !!!
-
Cyanide Toxicity: Zinc cyanide is extremely toxic if inhaled, ingested, or absorbed through the skin.[11][12][13] It can liberate lethal hydrogen cyanide (HCN) gas upon contact with acids.
-
Handling: Always handle zinc cyanide in a certified chemical fume hood.
-
PPE: Wear appropriate personal protective equipment, including a lab coat, chemical safety goggles, and heavy-duty nitrile gloves.[12]
-
Emergency: Ensure a cyanide antidote kit is available and all personnel are trained in its use.
-
-
Palladium Compounds: While less acutely toxic, palladium reagents should be handled with care to avoid inhalation of dust.
-
Solvent Hazards: DMF is a known reproductive toxin. Avoid skin contact and inhalation.
-
Waste Disposal: All cyanide-containing waste must be quenched according to your institution's specific hazardous waste protocols (e.g., with bleach) before disposal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | Deactivated catalyst | Ensure rigorous exclusion of air and moisture. Use fresh, high-quality reagents. |
| Insufficient temperature | Incrementally increase the reaction temperature. | |
| Side Product Formation | Hydrolysis of nitrile | Use anhydrous solvent and reagents. |
| Difficult Purification | Residual DMF | Ensure thorough aqueous washes during workup. |
References
-
An efficient palladium-catalyzed cyanation of aryl bromides has been demonstrated using a readily accessible and redox-active electrophilic cyanating reagent. Royal Society of Chemistry. [Link]
-
A palladium-catalyzed cyanation of aryl halides and borons has been developed by employing cuprous thiocyanate as a safe cyanide source. Semantic Scholar. [Link]
-
The palladium-catalyzed cyanation of aryl halides is an elegant method for the preparation of benzonitriles. ResearchGate. [Link]
-
The unique ferrocene-based dppf ligand confers significant electronic and steric properties that stabilize the palladium center, promoting high catalytic activity and selectivity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
K4[Fe(CN)6] (a nontoxic cyanide source) allows in combination with 0.1 mol % Pd(OAc)2 a practical, ligand-free cyanation of aryl bromides in good to excellent yields. Organic Chemistry Portal. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. National Institutes of Health. [Link]
-
We report a palladium-catalyzed Hiyama-type defluorinative cross-coupling of allylic gem-difluorides with trimethylsilyl cyanide and silylalkynes via selective C–F bond activation. Royal Society of Chemistry. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. [Link]
-
Cyanation of Aryl Halides. Organic Synthesis International. [Link]
-
Cyanation of Aryl Halides. Science of Synthesis. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Dppf‐Ligated Palladium Complex as an Efficient Catalyst for the Synthesis of Biaryl Ketones Using Co2(CO)8 as a C1 Source with High TON and TOF. ResearchGate. [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal. [Link]
-
in situ CYANOSILYLATION OF CARBONYL COMPOUNDS: O-TRIMETHYLSILYL-4-METHOXYMANDELONITRILE. Organic Syntheses. [Link]
-
ZINC CYANIDE - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
-
Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ResearchGate. [Link]
Sources
- 1. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
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- 9. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
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- 11. spectrumchemical.com [spectrumchemical.com]
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- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Technical Support Center: Stability and Handling of 2,3-Difluoro-6-methylbenzonitrile
Welcome to the technical support guide for 2,3-Difluoro-6-methylbenzonitrile. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated intermediate in their synthetic workflows. Given its specific functional groups—a nitrile, two electron-withdrawing fluorine atoms, and a methyl group—this molecule presents unique stability challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you anticipate and resolve potential issues, ensuring the integrity and success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during a reaction involving 2,3-Difluoro-6-methylbenzonitrile.
Q1: My reaction is showing a low yield, significant starting material recovery, or has failed completely. What are the likely causes?
A low or zero yield in reactions with 2,3-Difluoro-6-methylbenzonitrile often points to underlying stability issues or incompatibility with the reaction conditions. The primary culprits are typically moisture, incompatible reagents, or excessive heat.
Causality Analysis:
-
Moisture-Induced Degradation: The nitrile group is susceptible to hydrolysis, particularly when heated in the presence of acid or base.[1] This reaction proceeds first to the corresponding amide (2,3-Difluoro-6-methylbenzamide) and then to the carboxylic acid (2,3-Difluoro-6-methylbenzoic acid). Trace amounts of water in your solvents or reagents can be sufficient to initiate this process, consuming your starting material.
-
Reagent Incompatibility:
-
Strong Nucleophiles: While the nitrile itself can be a target, strong nucleophiles may also react at the aromatic ring, although this is less common without specific activation.
-
Strong Acids/Bases: Concentrated acids or bases will catalyze the hydrolysis of the nitrile group. Studies on substituted benzonitriles show that both electron-donating and electron-withdrawing groups influence the rate of hydrolysis, and the mechanism can change depending on the acid concentration.[2][3][4]
-
Organometallics: Certain transition metals, like nickel(0), can activate and even cleave the C-CN bond of fluorinated benzonitriles.[5][6][7] If your reaction involves such reagents, this could be a significant decomposition pathway.
-
-
Thermal Stress: While the solid material is generally stable, prolonged heating in solution can promote decomposition, especially if catalytic impurities are present.[8]
Solutions & Protocols:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven (120 °C) overnight and cool under a stream of inert gas.
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture. See Protocol 1 for a detailed setup.
-
Reagent Selection: If a base is required, consider using a non-nucleophilic base (e.g., DBU, DIPEA) if the nitrile is not the intended reaction site. For acid catalysis, use the minimum required amount and consider aprotic conditions if possible.
-
Temperature Control: Maintain the lowest effective temperature for your reaction. Run a temperature screen to find the optimal balance between reaction rate and substrate stability.
Q2: I'm observing multiple unexpected spots on my TLC or in my LC-MS analysis. What are the potential side products?
The appearance of multiple new spots is a clear indicator of side reactions or degradation. Based on the structure of 2,3-Difluoro-6-methylbenzonitrile, the primary impurities are likely hydrolysis products.
Probable Side Products:
-
2,3-Difluoro-6-methylbenzamide: The product of partial nitrile hydrolysis. It is more polar than the starting nitrile and will have a lower Rf value on a normal-phase TLC plate.
-
2,3-Difluoro-6-methylbenzoic Acid: The product of complete nitrile hydrolysis. This is a highly polar, acidic compound that may streak on TLC unless an acidic modifier (e.g., acetic acid) is added to the eluent.
-
Defluorination Products: While the C(sp²)–F bond is generally robust, harsh conditions (e.g., strong reducing agents, certain catalysts at high temperatures) could potentially lead to defluorination. This is less common but should be considered in complex reaction mixtures. The stability of organofluorine compounds can be deceptive; while the C-F bond dissociation energy is high, heterolytic cleavage can be facile under certain enzymatic or chemical conditions.[8]
Diagnostic Workflow:
-
Co-spotting: If you have standards, co-spot the crude reaction mixture with the starting material and suspected impurities on a TLC plate.
-
LC-MS Analysis: This is the most effective tool. Look for masses corresponding to the starting material (M), the amide (M+18), and the carboxylic acid (M+19, or M-1 in negative ion mode).
-
pH Check: After quenching the reaction, check the pH of the aqueous layer. An acidic or basic pH could promote hydrolysis during workup. Neutralize carefully before extraction.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for 2,3-Difluoro-6-methylbenzonitrile?
Proper storage is critical to maintain the compound's purity over time.
-
Storage Temperature: Store in a cool, dark place. While many suppliers ship at room temperature, long-term storage below 15°C is recommended to minimize any potential degradation.[9]
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container to protect it from moisture and air.
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as toxic if swallowed or in contact with skin and causes skin and eye irritation. Avoid breathing dust by handling it in a well-ventilated fume hood.
Q2: How stable is this compound to strongly acidic or basic conditions?
The compound is not stable to strong acids or bases, especially with heating.
-
Acidic Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid by heating with an acid like aqueous HCl or H₂SO₄.[1] The electron-withdrawing fluorine atoms affect the electronic properties of the nitrile group, influencing the reaction rate.[2][3]
-
Alkaline Hydrolysis: Heating with an aqueous base, such as sodium hydroxide, will also hydrolyze the nitrile.[10] The initial product is the salt of the carboxylic acid (sodium 2,3-difluoro-6-methylbenzoate), which must be acidified during workup to isolate the free carboxylic acid.
Q3: What solvents are generally compatible with 2,3-Difluoro-6-methylbenzonitrile?
The choice of solvent is crucial and depends on the specific reaction being performed. Aprotic solvents are generally preferred to minimize the risk of hydrolysis.
| Solvent Type | Recommended Solvents | Potential Issues |
| Aprotic, Non-Polar | Toluene, Hexanes, Dioxane | Generally safe and unreactive. |
| Aprotic, Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN) | Good general-purpose solvents. Ensure they are anhydrous. THF can form peroxides.[11] |
| Aprotic, High-Boiling | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Use with caution. Can be difficult to remove. May decompose at high temperatures or react with certain reagents (e.g., strong bases). |
| Protic Solvents | Water, Methanol, Ethanol | Not recommended unless they are a required reagent, as they can lead to solvolysis/hydrolysis of the nitrile. |
Q4: Are there any specific reagents known to be incompatible with this molecule?
Yes. Beyond strong acids and bases, care should be taken with the following reagent classes:
| Reagent Class | Examples | Potential Incompatibility |
| Strong Reducing Agents | LiAlH₄, DIBAL-H | Will reduce the nitrile group (typically to an amine). |
| Strong Oxidizing Agents | KMnO₄, CrO₃ | Can oxidize the benzylic methyl group to a carboxylic acid. |
| Grignard & Organolithium Reagents | MeMgBr, n-BuLi | Will add to the nitrile to form ketones after hydrolysis. |
| Certain Transition Metal Catalysts | Nickel(0), Palladium(0) complexes | Can potentially insert into the C-CN or C-F bonds under specific ligand conditions.[5][6] |
| Radical Initiators | AIBN, Benzoyl Peroxide | Can initiate reactions at the benzylic methyl group. |
Section 3: Protocols & Data
Protocol 1: General Procedure for Reactions Under Inert Atmosphere
-
Glassware Preparation: Dry all glassware (round-bottom flask, condenser, addition funnel) in an oven at >120 °C for at least 4 hours.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (Nitrogen or Argon) using a Schlenk line or manifold. Allow the system to cool completely under the inert atmosphere.
-
Reagent Addition: Add 2,3-Difluoro-6-methylbenzonitrile and any other solid reagents to the flask under a strong flow of inert gas.
-
Solvent Addition: Add anhydrous solvent via cannula or a dry syringe.
-
Reaction: Begin stirring and heat as necessary. Maintain a positive pressure of inert gas throughout the reaction (a balloon or bubbler is effective).
-
Quenching & Workup: Cool the reaction to room temperature or 0 °C before quenching. Perform the quench by slowly adding the quenching solution via syringe.
Diagram 1: Potential Hydrolysis Pathway
This diagram illustrates the two-stage hydrolysis of 2,3-Difluoro-6-methylbenzonitrile to its corresponding amide and carboxylic acid.
Caption: Stepwise hydrolysis of the nitrile group.
Section 4: Visual Troubleshooting Workflow
Diagram 2: Troubleshooting Low Reaction Yield
This decision tree provides a logical workflow for diagnosing the root cause of a failed or low-yielding reaction.
Caption: A decision tree for troubleshooting poor reaction outcomes.
References
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 984-991. [Link]
-
2,3-Difluoro-6-methoxybenzonitrile PubChem Entry. National Center for Biotechnology Information. [Link]
-
2,6-Difluoro-3-nitrobenzonitrile PubChem Entry. National Center for Biotechnology Information. [Link]
-
Solvent. Wikipedia. [Link]
-
Vargas, C., Liyanage, P. S., Terrell, J. R., & Vaddadi, S. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 1845-1855. [Link]
- US Patent 5478963A.
-
Abbas, K. A. (2009). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Jordan Journal of Chemistry, 4(2), 169-176. [Link]
-
Liyanage, P. S. (2021). Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking Study with [Ni(dippe)]. ProQuest Dissertations Publishing. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Zeitschrift für Naturforschung A, 63(9), 603-608. [Link]
-
Vargas, C., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. ScholarWorks @ UTRGV. [Link]
-
Soiefer, A. I., & Wright, J. L. (1990). The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. PubMed. [Link]
-
Hydrolysing Nitriles. Chemguide. [Link]
-
Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. ResearchGate. [Link]
-
Madani, A., et al. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. ResearchGate. [Link]
-
Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. ResearchGate. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Azmon, B. D. (2016). Base Hydrolysis of Benzonitrile. YouTube. [Link]
-
Barnes, J. F., et al. (1979). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. [Link]
-
2,4-Difluoro-3-methylbenzonitrile PubChem Entry. National Center for Biotechnology Information. [Link]
-
2,3-Difluoro-6-nitrophenol PubChem Entry. National Center for Biotechnology Information. [Link]
-
2,3-Difluoro-6-Methoxybenzonitrile [CAS: 221202-34-2]. Ivy Fine Chemicals. [Link]
Sources
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- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 3. znaturforsch.com [znaturforsch.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking Study with [Ni(dippe)] - ProQuest [proquest.com]
- 7. "Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Z" by Sébastien Lachaize, Dominique C. Gallegos et al. [scholarworks.utrgv.edu]
- 8. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acubiochem.com [acubiochem.com]
- 10. youtube.com [youtube.com]
- 11. Solvent - Wikipedia [en.wikipedia.org]
Preventing hydrolysis of the nitrile group in 2,3-Difluoro-6-methylbenzonitrile
A Senior Application Scientist's Guide to Preventing Nitrile Group Hydrolysis
Welcome to the technical support center for 2,3-Difluoro-6-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. Unwanted hydrolysis of the nitrile group to the corresponding amide or carboxylic acid is a common challenge that can impact yield, purity, and the overall success of a synthetic campaign. This guide will address the specific issues you may encounter and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing significant conversion of the nitrile in 2,3-Difluoro-6-methylbenzonitrile to the corresponding carboxylic acid. What are the likely causes?
The hydrolysis of nitriles to carboxylic acids is typically catalyzed by the presence of acidic or basic conditions, often at elevated temperatures.[1] The reaction proceeds through an amide intermediate, which is then further hydrolyzed.[1][2] Several factors in your experimental setup could be promoting this unwanted side reaction:
-
Residual Acid or Base: Trace amounts of acid or base from previous steps, or impurities in your solvents or reagents, can be sufficient to catalyze hydrolysis, especially if the reaction is heated for an extended period.
-
High Reaction Temperatures: Elevated temperatures significantly accelerate the rate of hydrolysis.[3]
-
Presence of Water: Water is a necessary reagent for hydrolysis. While many organic reactions are run under anhydrous conditions, atmospheric moisture or water present in solvents can be a contributing factor.
-
"Forcing" Reaction Conditions: The use of strong acids or bases will invariably lead to the formation of the carboxylic acid.
Q2: I want to perform a reaction on another part of the 2,3-Difluoro-6-methylbenzonitrile molecule without affecting the nitrile group. Are there any protecting groups for nitriles?
Direct protection of the nitrile group is uncommon in organic synthesis. This is because the nitrile group is relatively stable compared to more reactive functional groups like alcohols, amines, or carbonyls.[4] The development of protecting group strategies has largely focused on these more labile functionalities.
Instead of a classical protecting group approach, the key to preserving the nitrile in 2,3-Difluoro-6-methylbenzonitrile is to carefully control the reaction conditions to be neutral or as close to neutral as possible. This is a fundamental principle of orthogonal protecting group strategy, where the stability of different functional groups is leveraged to achieve selective transformations.[5][6][7]
Q3: How do the fluorine and methyl substituents on the aromatic ring of 2,3-Difluoro-6-methylbenzonitrile affect the stability of the nitrile group to hydrolysis?
The substituents on the benzonitrile ring play a significant role in the reactivity of the nitrile group through a combination of electronic and steric effects.
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing groups. This has a dual effect. It increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[8] However, this effect is more pronounced for nucleophilic aromatic substitution than for direct attack on the nitrile. The electron-withdrawing nature of fluorine can also influence the acidity of any intermediates formed during hydrolysis.
-
Steric Effects: The methyl group at the 6-position (ortho to the nitrile) provides significant steric hindrance around the nitrile group.[9] This steric bulk can impede the approach of a nucleophile (like water or a hydroxide ion) to the electrophilic carbon of the nitrile, thereby slowing down the rate of hydrolysis. This is a key feature that you can use to your advantage.
In 2,3-Difluoro-6-methylbenzonitrile, the steric hindrance from the ortho-methyl group likely plays a more dominant role in protecting the nitrile from hydrolysis under many conditions, as compared to the electronic effects of the fluorine atoms which might slightly activate it.
Troubleshooting Guide
Problem: Unexpected formation of 2,3-Difluoro-6-methylbenzamide or 2,3-Difluoro-6-methylbenzoic acid.
This troubleshooting guide will walk you through a systematic approach to identify the source of the unwanted hydrolysis and provide you with validated protocols to mitigate it.
Caption: Troubleshooting workflow for nitrile hydrolysis.
Recommended Protocols for Preserving the Nitrile Group
The following protocols are designed to minimize the risk of nitrile hydrolysis. The choice of method will depend on the specific transformation you are trying to achieve.
Protocol 1: Mild Basic Conditions for Selective Hydration to the Amide
This protocol is useful if the desired product is the amide and you want to avoid over-hydrolysis to the carboxylic acid. This method utilizes a non-aqueous basic system to control the extent of the reaction.[10][11]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of sodium hydroxide in methanol (e.g., 0.5 M).
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3-Difluoro-6-methylbenzonitrile (1 equivalent) in a 9:1 mixture of dioxane and methanol.
-
Initiation: Add the methanolic NaOH solution (1.1 equivalents) to the nitrile solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (40-50 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, neutralize the reaction with a mild acid (e.g., ammonium chloride solution). Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide by column chromatography or recrystallization.
Protocol 2: Transition-Metal Catalyzed Hydration to the Amide under Neutral Conditions
For substrates that are sensitive to both acidic and basic conditions, a transition-metal catalyzed approach can be highly effective. The Ghaffar-Parkins catalyst ([Pt(dvds)(PPh3)2]) is known for its high activity and chemoselectivity in hydrating nitriles to amides under mild, neutral conditions.[12]
Step-by-Step Methodology:
-
Catalyst Preparation: Prepare or purchase the Ghaffar-Parkins catalyst.
-
Reaction Setup: In a vial, combine 2,3-Difluoro-6-methylbenzonitrile (1 equivalent), the Ghaffar-Parkins catalyst (0.5-2 mol%), and a suitable solvent system (e.g., a mixture of acetone and water).
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete.
-
Monitoring: Monitor the disappearance of the starting material by GC-MS or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Data Summary and Comparison of Methods
| Method | Reagents | Temperature | pH | Key Advantages | Potential Issues |
| Traditional Acid Hydrolysis | Strong Acid (e.g., H2SO4), Water | High (Reflux) | Acidic | High conversion | Low selectivity, often leads to carboxylic acid |
| Traditional Base Hydrolysis | Strong Base (e.g., NaOH), Water | High (Reflux) | Basic | High conversion | Low selectivity, often leads to carboxylate salt |
| Mild Basic Hydrolysis | NaOH in Dioxane/Methanol | Room Temp to 50°C | Basic (non-aqueous) | High selectivity for the amide | Slower reaction times |
| Transition-Metal Catalysis | Ghaffar-Parkins Catalyst, Water | 60-80°C | Neutral | Excellent selectivity, mild conditions | Catalyst cost and availability |
Analytical Monitoring of Nitrile Hydrolysis
Effective troubleshooting requires accurate monitoring of the reaction. Here are the recommended analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the progress of the reaction by observing the disappearance of the starting material spot and the appearance of product spots.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, amide intermediate, and carboxylic acid product. A reversed-phase C18 column with a water/acetonitrile mobile phase is a good starting point for method development.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. It can provide excellent separation and quantification of the reaction components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the products. The disappearance of the nitrile carbon signal in the ¹³C NMR spectrum (typically around 115-125 ppm) and the appearance of a carbonyl signal for the amide (around 160-180 ppm) or carboxylic acid (around 170-185 ppm) are diagnostic.
Mechanistic Insights
Understanding the mechanisms of nitrile hydrolysis is key to controlling the reaction outcome.
Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis of a nitrile to an amide.
In the acid-catalyzed mechanism, the nitrile is first protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[2] Subsequent deprotonation and tautomerization yield the amide.
Base-Catalyzed Hydrolysis
Caption: Base-catalyzed hydrolysis of a nitrile to an amide.
Under basic conditions, the strong nucleophile, hydroxide ion, directly attacks the electrophilic nitrile carbon.[3] Protonation of the resulting intermediate by water, followed by tautomerization, gives the amide.
By understanding these mechanisms and employing the appropriate reaction conditions and monitoring techniques, you can effectively prevent the unwanted hydrolysis of the nitrile group in 2,3-Difluoro-6-methylbenzonitrile and ensure the successful outcome of your synthetic endeavors.
References
-
Organic Chemistry with Victor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps. [Link]
-
Wikipedia. (2024). Protecting group. Wikipedia. [Link]
-
Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327–341. [Link]
-
Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub. [Link]
-
Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]
-
Journal of Organic Chemistry. (1997). The β-Fluorine Effect. Electronic Versus Steric Effects in Radical Deoxygenations of Fluorine-Containing Pentofuranose Nucleosides. J. Org. Chem., 62(19), 6547–6556. [Link]
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MDPI. (2018). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Molecules, 23(11), 2859. [Link]
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ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
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ResearchGate. (2025). Orthogonal protecting group strategies in carbohydrate chemistry. Request PDF. [Link]
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RSC Publishing. (2015). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Catal. Sci. Technol., 5, 2865-2868. [Link]
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Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
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Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
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PubMed Central. (2016). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Crystals, 6(10), 127. [Link]
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Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
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ResearchGate. (2025). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. PDF. [Link]
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ResearchGate. (2025). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. [Link]
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OAText. (n.d.). Transition metal-free hydration of nitriles to amides mediated by NaOH. [Link]
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Unknown Source. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
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Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
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ScholarWorks @ UTRGV. (2023). ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles. [Link]
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Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]
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Unknown Source. (n.d.). Protecting Groups. [Link]
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Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]
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ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. [Link]
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Unknown Source. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
NIH. (n.d.). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. [Link]
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MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
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Technical Support Center: Catalyst Deactivation in 2,3-Difluoro-6-methylbenzonitrile Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Difluoro-6-methylbenzonitrile. Catalyst deactivation is a frequent and costly impediment in palladium-catalyzed cross-coupling reactions, leading to stalled reactions, low yields, and inconsistent results. This document provides a structured, in-depth framework for diagnosing, troubleshooting, and preventing common catalyst deactivation pathways encountered during this specific synthesis.
I. Foundational Principles: The Catalytic Cyanation of 2,3-Difluoro-6-methylbromobenzene
The synthesis of 2,3-Difluoro-6-methylbenzonitrile is most practically achieved via a palladium-catalyzed cyanation of a suitable precursor, such as 2,3-Difluoro-6-methylbromobenzene. A fundamental grasp of the catalytic cycle is essential for effective troubleshooting.
The Catalytic Cycle
The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The catalytically active species is a coordinatively unsaturated Pd(0) complex, which is generated in situ from a Pd(II) precatalyst and stabilized by phosphine ligands.
-
Oxidative Addition : The cycle initiates when the aryl bromide (Ar-Br) undergoes oxidative addition to the electron-rich Pd(0)L₂ complex, forming a square planar Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation : The cyanide anion (CN⁻), typically delivered from a salt like K₄[Fe(CN)₆], displaces the bromide ligand on the palladium center. The efficiency of this step is highly dependent on the nature of the cyanide source and the solvent system.
-
Reductive Elimination : In the final, irreversible step, a C-CN bond is formed, releasing the 2,3-Difluoro-6-methylbenzonitrile product and regenerating the active Pd(0)L₂ catalyst, which is now free to initiate another cycle.
Caption: The Pd(0)/Pd(II) catalytic cycle for the cyanation of an aryl bromide (Ar-Br).
II. Troubleshooting Guide & Frequently Asked Questions
A. Common Issues and Root Cause Analysis
This table provides a systematic guide to diagnosing and resolving common experimental failures.
| Observed Problem | Potential Root Cause | Recommended Diagnostic & Corrective Actions |
| Low or No Conversion | Cyanide Poisoning: Excess free cyanide ions are potent inhibitors, binding irreversibly to palladium intermediates to form stable, catalytically dead complexes like [Pd(CN)₄]²⁻.[1] | • Action: Use a less soluble, "slow-release" cyanide source like K₄[Fe(CN)₆] instead of KCN or NaCN to maintain a low equilibrium concentration of free cyanide.[1][2] • Rationale: This minimizes the statistical probability of multiple cyanide ions coordinating to a single palladium center. |
| Inactive Catalyst Stock: The Pd(0) catalyst may have oxidized to Pd(II) during storage, or the phosphine ligand may have degraded (e.g., oxidized to phosphine oxide). | • Action: Perform a catalyst activity test on a reliable, fast-reacting substrate combination like 4-bromotoluene and phenylboronic acid (see Protocol 2). • Rationale: This isolates the variable of catalyst activity from the complexities of your specific substrate. | |
| Reaction Stalls Prematurely | Palladium Black Formation: The active, soluble Pd(0) catalyst has agglomerated and precipitated as inactive, heterogeneous palladium metal. This is typically caused by ligand dissociation or degradation. | • Action: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Lower the reaction temperature by 10-20 °C. Ensure rigorous exclusion of oxygen.[3] • Rationale: A higher ligand concentration shifts the equilibrium away from the ligand-free Pd(0) species prone to aggregation. Lower temperatures reduce the rate of ligand dissociation. |
| Moisture-Induced Deactivation: Trace water can hydrolyze the cyanide source, generating hydrogen cyanide (HCN), which is a potent poison for Pd(0) catalysts. | • Action: Use oven- or flame-dried glassware. Use anhydrous, sparged solvents. Handle hygroscopic reagents in a glovebox. • Rationale: Preventing the formation of HCN is critical for maintaining catalyst longevity. | |
| Inconsistent Results / Poor Reproducibility | Atmospheric Contamination: Inconsistent exclusion of oxygen and moisture between experimental runs. Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands. | • Action: Standardize your inerting procedure. A minimum of three cycles of evacuating the reaction vessel on a vacuum manifold and backfilling with an inert gas (Argon or Nitrogen) is recommended.[1][3] • Rationale: This ensures a consistently low-oxygen, low-moisture environment, which is a prerequisite for reproducible cross-coupling chemistry. |
| Impurity in Starting Materials: Nucleophilic or coordinating impurities in the aryl bromide, solvent, or base (e.g., thiols, amines, other halides) can act as catalyst poisons. | • Action: Purify starting materials (e.g., by recrystallization or distillation) if their quality is questionable. Use high-purity, anhydrous solvents from a reliable supplier. |
B. Frequently Asked Questions (FAQs)
Q1: My reaction has completely stalled after 2 hours. How can I confirm cyanide poisoning is the cause? A: Cyanide poisoning is a highly probable cause for stalled cyanation reactions.[1] It systematically disrupts every stage of the catalytic cycle by forming exceptionally stable palladium-cyanide complexes.
-
Expert Insight: A practical diagnostic test involves taking a small, inertly-transferred aliquot of the stalled reaction mixture and adding a fresh charge of both the palladium precatalyst and the phosphine ligand. If the reaction resumes, it provides strong evidence that the initial catalyst was deactivated by a poisoning mechanism. If the reaction does not restart, the issue may lie with substrate degradation or the presence of a persistent inhibitor in one of the bulk reagents.
Q2: I observe a fine black powder in my reaction flask. What is it, and is it detrimental? A: The appearance of a black precipitate is the visual confirmation of "palladium black" formation—agglomerated, catalytically inactive palladium metal. Its presence is highly detrimental as it signifies the irreversible removal of the catalyst from the soluble, active cycle.
-
Causality: This occurs when the phosphine ligands, which act as stabilizing agents for the Pd(0) nanoparticles, either dissociate at high temperatures or are degraded (e.g., by trace oxygen). The now "naked" Pd(0) atoms rapidly coalesce. To mitigate this, consider increasing the ligand-to-metal ratio, lowering the reaction temperature, or, most effectively, switching to a more sterically bulky and electron-rich ligand (e.g., Buchwald-type biarylphosphines), which binds more tenaciously to the palladium center.[4]
Q3: What are the trade-offs between using Zn(CN)₂ and K₄[Fe(CN)₆] as the cyanide source? A: The choice of cyanide source is a critical parameter that balances reactivity with safety and catalyst stability.
-
Zn(CN)₂: Often used for milder, lower-temperature cyanations and is effective for a broad range of substrates.[5] However, its high toxicity is a significant drawback.
-
K₄[Fe(CN)₆]: This is a substantially less toxic alternative and is often the preferred choice for industrial applications.[1][4] It acts as a "slow-release" source of cyanide, maintaining a very low concentration of free CN⁻ in the solution. This is highly advantageous as it inherently minimizes the risk of cyanide poisoning of the catalyst.[2] For a sterically hindered substrate like 2,3-Difluoro-6-methylbromobenzene, starting with K₄[Fe(CN)₆] is a prudent choice.
Q4: How important is the choice of phosphine ligand? A: The ligand is arguably the most critical component for a challenging cross-coupling reaction. It dictates the catalyst's stability, reactivity, and substrate scope. For a sterically hindered substrate, a generic ligand like triphenylphosphine is often inadequate.
-
Expert Recommendation: You require a ligand that is both sterically bulky and electron-rich . Bulkiness promotes the final reductive elimination step and prevents the formation of inactive, bis-ligated complexes. Electron-richness enhances the rate of the initial, often rate-limiting, oxidative addition step. Ligands like XPhos, SPhos, or other Buchwald-type biaryl phosphines are designed specifically for these challenges.[4]
Sources
Technical Support Center: Work-up Procedures for Reactions Involving 2,3-Difluoro-6-methylbenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Difluoro-6-methylbenzonitrile. This guide provides in-depth, field-proven insights into the work-up and purification of reactions involving this versatile synthetic intermediate. The following question-and-answer format is designed to directly address common challenges and provide robust, validated protocols to ensure the integrity of your experimental outcomes.
Core Principles of Work-up Design
Reactions involving 2,3-Difluoro-6-methylbenzonitrile require a work-up strategy that accounts for the properties of the starting material, the desired product, and potential byproducts. The key chemical features to consider are:
-
The Benzonitrile Group: This group is relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, leading to the formation of the corresponding benzamide or benzoic acid.[1]
-
Aromatic Fluorine Substituents: The two fluorine atoms are strong electron-withdrawing groups. This activates the aromatic ring, making the fluorine atoms (particularly the one at the 2-position, ortho to the nitrile) susceptible to nucleophilic aromatic substitution (SNAr) by strong nucleophiles. This is a critical consideration for potential side reactions.
-
The Methyl Group: The methyl group can be a site for radical reactions under certain conditions, though it is generally stable during most common transformations.
-
Physical Properties: 2,3-Difluoro-6-methylbenzonitrile is a solid at room temperature, which can influence the choice between crystallization and chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, and I need to quench it. What is the best general-purpose quenching procedure?
A1: The ideal quenching procedure depends on the reagents used. However, a common and generally safe first step is to cool the reaction mixture to 0 °C (ice bath) and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Why this choice? Saturated NH₄Cl is a mild proton source that will effectively neutralize most basic reagents and hydrolyze reactive metal-organic species without being strongly acidic, which minimizes the risk of hydrolyzing the nitrile group. For reactions involving organometallic reagents, this quench is standard practice.
Q2: I've performed a nucleophilic substitution on the fluorine atom. How do I work up the reaction mixture?
A2: A standard liquid-liquid extraction is typically effective.
-
Protocol Rationale: The goal is to separate your organic product from inorganic salts and water-soluble components. Diluting with a suitable organic solvent like ethyl acetate or dichloromethane (DCM) ensures your product remains in the organic phase. Washing with water removes water-soluble reagents and byproducts. A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.
A detailed, step-by-step protocol for this type of work-up is provided in the Experimental Protocols section below.
Q3: I suspect some of my starting 2,3-Difluoro-6-methylbenzonitrile has hydrolyzed to 2,3-Difluoro-6-methylbenzoic acid. How can I remove this acidic impurity?
A3: An aqueous basic wash is the most effective method. During your liquid-liquid extraction, after diluting with an organic solvent (e.g., ethyl acetate), wash the organic layer with a dilute basic solution like 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Causality: The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, effectively removing the acidic impurity from your organic product. It is crucial to use a mild base like NaHCO₃ to avoid potential hydrolysis of any remaining nitrile. After the base wash, proceed with a water wash and a brine wash to remove any remaining base and salts.
Q4: How do I remove unreacted 2,3-Difluoro-6-methylbenzonitrile from my product?
A4: The method depends on the properties of your product.
-
If your product is significantly less polar: Flash column chromatography on silica gel is the most reliable method. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) will typically elute the less polar product first, followed by the more polar benzonitrile starting material.
-
If your product has a different solubility profile: Recrystallization can be very effective. You will need to find a solvent system where your product has good solubility at high temperatures but poor solubility at low temperatures, while the starting material remains soluble. A patent for a similar compound suggests recrystallization from a solvent like isopropanol, often followed by a wash with a non-polar solvent like petroleum ether or hexanes to remove residual impurities.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution & Explanation |
| Low yield of desired product after work-up. | 1. Product is water-soluble. 2. Product hydrolyzed during work-up. 3. Product co-distilled with solvent. | 1. Solution: Before discarding the aqueous layer, re-extract it 2-3 times with your organic solvent. For highly polar products, consider using a more polar extraction solvent like ethyl acetate or even n-butanol.2. Solution: Avoid strongly acidic or basic conditions during work-up, especially if heating. Use mild reagents like saturated NH₄Cl for quenching and NaHCO₃ for acid removal.3. Solution: When removing solvent under reduced pressure (rotary evaporation), use a lower bath temperature to prevent loss of a volatile product. |
| TLC analysis shows a new, very polar spot after basic wash. | Nitrile hydrolysis. | You have likely hydrolyzed the nitrile group on your product to a carboxylic acid. If this is undesired, avoid basic washes or use a milder base (e.g., NaHCO₃ instead of NaOH) and keep the contact time short. To isolate the new carboxylic acid, you can acidify the basic aqueous wash and extract it back into an organic solvent. |
| An emulsion forms during liquid-liquid extraction. | Presence of polar, high molecular weight byproducts or insufficient ionic strength. | Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase, which often helps to break emulsions. If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective. |
| Product oiling out instead of crystallizing. | 1. Presence of impurities. 2. Incorrect solvent system. | 1. Solution: The oil is likely your impure product. Try purifying a small amount by flash chromatography to obtain a pure sample. A pure sample is more likely to crystallize. You can then use the pure crystals to seed the bulk of the material.2. Solution: Your product may be too soluble in the chosen solvent. Try adding a non-polar "anti-solvent" (like hexanes or pentane) dropwise to a solution of your product in a more polar solvent (like DCM or ethyl acetate) until turbidity persists, then cool to induce crystallization. |
Experimental Protocols
Protocol 1: General Work-up for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol is designed for a reaction where a nucleophile has displaced one of the fluorine atoms on 2,3-Difluoro-6-methylbenzonitrile in a solvent like DMF or DMSO.
-
Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly add deionized water to the reaction mixture with stirring to precipitate the crude product or quench reactive species.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (EtOAc) to dissolve the organic components. Use a volume of EtOAc roughly equal to the initial reaction volume.
-
Washing:
-
Wash the organic layer with deionized water (3x). This is crucial for removing high-boiling polar solvents like DMF or DMSO.
-
Wash the organic layer with saturated aqueous NaHCO₃ (1x) to remove any acidic byproducts.
-
Wash the organic layer with brine (1x) to facilitate drying.
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography or recrystallization as determined by the product's properties.
Visualization of the SNAr Work-up Workflow
Caption: General workflow for SNAr reaction work-up.
Protocol 2: Work-up for Potential Nitrile Hydrolysis
This protocol is designed to separate a desired neutral organic product from an unwanted carboxylic acid byproduct resulting from nitrile hydrolysis.
-
Initial Extraction: After quenching the reaction, perform a liquid-liquid extraction with a suitable organic solvent (e.g., DCM or EtOAc) and water.
-
Separation of Acid: Separate the organic layer. Extract this organic layer with a 5% aqueous solution of NaHCO₃ or K₂CO₃ (2-3x).
-
Action: This step transfers the deprotonated carboxylic acid byproduct into the aqueous phase.
-
Crucial Step: Combine these basic aqueous extracts and set them aside if you wish to recover the carboxylic acid.
-
-
Product Isolation: Wash the organic layer with water and then brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain your neutral product.
-
(Optional) Recovery of Acid Byproduct:
-
Cool the combined basic aqueous extracts from Step 2 in an ice bath.
-
Slowly acidify the aqueous layer to pH ~2 using 1M HCl. The carboxylic acid should precipitate if it is a solid.
-
Extract the acidified aqueous layer with EtOAc (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to isolate the carboxylic acid byproduct.
-
Visualization of Hydrolysis Troubleshooting Logic
Caption: Decision tree for separating a hydrolyzed byproduct.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
- Google Patents. (1995). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
- Google Patents. (1967). US3351651A - Process for preparing 2, 6-dichloro-benzonitrile.
-
Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Philipp, J. (2013). Answer to "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?". Chemistry Stack Exchange. [Link]
Sources
Validation & Comparative
Comparing the reactivity of 2,3-Difluoro-6-methylbenzonitrile with other benzonitriles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, substituted benzonitriles are indispensable building blocks. Their reactivity, governed by the intricate interplay of electronic and steric effects, dictates their utility in the synthesis of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of 2,3-Difluoro-6-methylbenzonitrile with other key benzonitriles, offering insights into how its unique substitution pattern influences its chemical behavior. While direct comparative experimental data for 2,3-Difluoro-6-methylbenzonitrile is not extensively available in the public domain, this guide synthesizes established principles of physical organic chemistry and available data for analogous compounds to provide a robust predictive analysis of its reactivity.
The Influence of Substitution on Benzonitrile Reactivity: A Mechanistic Overview
The reactivity of the benzonitrile scaffold is primarily dictated by the electronic nature of its substituents, which modulate the electron density of both the aromatic ring and the nitrile group. Electron-withdrawing groups (EWGs), such as fluoro and cyano groups, decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.[1][2] Conversely, electron-donating groups (EDGs), like the methyl group, increase the ring's electron density.
The nitrile group itself is a potent electron-withdrawing group, rendering the nitrile carbon electrophilic and the aromatic ring activated for nucleophilic aromatic substitution (SNAr).[1] The substituents on the ring further fine-tune this reactivity.
Comparative Reactivity Analysis
This section compares the predicted reactivity of 2,3-Difluoro-6-methylbenzonitrile with benzonitrile, 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 2,3-difluorobenzonitrile in three key reaction types: nucleophilic aromatic substitution, hydrolysis of the nitrile group, and reduction of the nitrile group.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of substituted aromatic chemistry. The rate of this reaction is highly dependent on the degree of activation of the aromatic ring by electron-withdrawing groups.[1]
Predicted Reactivity Order (SNAr):
2,3-Difluorobenzonitrile > 2,3-Difluoro-6-methylbenzonitrile > 2-Fluorobenzonitrile > 3-Fluorobenzonitrile > Benzonitrile
Rationale:
-
2,3-Difluorobenzonitrile: The two strongly electron-withdrawing fluorine atoms, ortho and meta to the leaving group (assuming a hypothetical leaving group at another position for comparison of ring activation), significantly activate the ring towards nucleophilic attack.
-
2,3-Difluoro-6-methylbenzonitrile: The two fluorine atoms provide strong activation. However, the ortho-methyl group, being an electron-donating group, will slightly deactivate the ring compared to 2,3-difluorobenzonitrile.[3] Furthermore, the methyl group can exert a steric hindrance effect on the approaching nucleophile, potentially slowing the reaction rate.[3][4]
-
2-Fluorobenzonitrile & 3-Fluorobenzonitrile: A single fluorine atom provides less activation than two. The position of the fluorine atom influences which positions on the ring are most activated.
-
Benzonitrile: Lacking any activating groups other than the nitrile itself, it will be the least reactive towards SNAr.
Hydrolysis of the Nitrile Group
The hydrolysis of benzonitriles to benzoic acids can proceed under both acidic and basic conditions. The rate is influenced by the electronic nature of the substituents affecting the electrophilicity of the nitrile carbon.[5]
Acid-Catalyzed Hydrolysis:
Under strongly acidic conditions (e.g., >18M H₂SO₄), the rate-determining step is the nucleophilic attack of water on the protonated nitrile. In this scenario, electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, accelerating the reaction.[5]
Predicted Reactivity Order (Strong Acid Hydrolysis):
2,3-Difluorobenzonitrile ≈ 2,3-Difluoro-6-methylbenzonitrile > 2-Fluorobenzonitrile > 3-Fluorobenzonitrile > Benzonitrile
Rationale:
The electronic effect of the substituents on the nitrile carbon is the dominant factor. The two fluorine atoms in both 2,3-difluorobenzonitrile and 2,3-difluoro-6-methylbenzonitrile will significantly increase the electrophilicity of the nitrile carbon. The methyl group in the 6-position is not expected to have a strong direct electronic influence on the nitrile group itself, thus its effect is predicted to be minimal in this reaction.
Table 1: Observed Pseudo-First-Order Rate Constants (kobs) for the Hydrolysis of Substituted Benzonitriles in 18.2 M H₂SO₄ at 25.0 ± 0.1 °C
| Substituent (para) | kobs x 10-4 s-1 |
| H | 128.17 |
| F | 184.39 |
| Cl | 189.45 |
| Br | 190.42 |
| CH₃ | 122.14 |
| OCH₃ | 168.32 |
Data adapted from a study on para-substituted benzonitriles.[5] This data illustrates the trend of electron-withdrawing groups generally increasing the rate of hydrolysis in highly concentrated acid.
Basic Hydrolysis:
In basic hydrolysis, the hydroxide ion acts as the nucleophile, attacking the electrophilic nitrile carbon.[6] Similar to strong acid hydrolysis, electron-withdrawing groups are expected to increase the rate of reaction.
Reduction of the Nitrile Group
The reduction of benzonitriles to benzylamines is a fundamental transformation. The efficiency of this reaction is also influenced by the electronic properties of the aromatic ring. Electron-withdrawing groups facilitate the reduction by increasing the electrophilicity of the nitrile carbon.[1]
Predicted Reactivity Order (Reduction):
2,3-Difluorobenzonitrile ≈ 2,3-Difluoro-6-methylbenzonitrile > 2-Fluorobenzonitrile > 3-Fluorobenzonitrile > Benzonitrile
Rationale:
The rationale is similar to that for hydrolysis. The strong inductive effect of the two fluorine atoms will make the nitrile carbon more susceptible to attack by a hydride source (e.g., from LiAlH₄ or NaBH₄). The ortho-methyl group's electronic donating effect is likely to be less significant than the combined electron-withdrawing power of the two fluorine atoms.
Table 2: Yields for the Reduction of Substituted Benzonitriles with BH₂(NiPr)₂ / cat. LiBH₄
| Substrate | Conditions | Yield (%) |
| 2,4-Dichlorobenzonitrile | 25 °C, 5 h | 99 |
| 4-Trifluoromethylbenzonitrile | 25 °C, 3 h | 99 |
| 4-Bromobenzonitrile | 25 °C, 3 h | 95 |
| Benzonitrile | 25 °C, 3 h | 92 |
Data from a study on the reduction of various benzonitriles.[1] This data supports the principle that electron-withdrawing groups facilitate the reduction.
Experimental Protocols
To empirically validate the predicted reactivity, the following experimental protocols can be employed.
Protocol 1: Comparative Nucleophilic Aromatic Substitution
This protocol describes a general procedure for comparing the rate of a model SNAr reaction.
Detailed Steps:
-
Reaction Setup: In separate, oven-dried round-bottom flasks equipped with magnetic stirrers and reflux condensers, add the respective benzonitrile (1.0 mmol) and a suitable solvent such as DMSO (10 mL).
-
Nucleophile Addition: Prepare a stock solution of the nucleophile, for example, sodium methoxide (1.1 mmol) in methanol. Add the nucleophile solution to each flask at a controlled temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC-MS or HPLC to determine the conversion of the starting material.
-
Work-up: After the reaction is complete (as determined by monitoring), quench the reaction by adding water and extract the product with a suitable organic solvent.
-
Analysis: Purify the product by column chromatography and characterize it by NMR and mass spectrometry. Compare the reaction times and yields for each benzonitrile.
Protocol 2: Comparative Acid-Catalyzed Hydrolysis
This protocol outlines a method for comparing the rates of hydrolysis.
-
Preparation of Acid Solution: Prepare a standardized solution of a strong acid, for example, 10 M sulfuric acid.
-
Reaction Initiation: In separate temperature-controlled reaction vessels, add the sulfuric acid solution. To each vessel, add an equimolar amount of the respective benzonitrile to initiate the hydrolysis.
-
Monitoring: Follow the disappearance of the starting material or the appearance of the corresponding benzoic acid using HPLC or by quenching aliquots and titrating the remaining acid.
-
Data Analysis: Calculate the rate constants for each reaction to provide a quantitative comparison of reactivity.
Conclusion
2,3-Difluoro-6-methylbenzonitrile is a highly versatile and reactive building block. The presence of two electron-withdrawing fluorine atoms significantly activates the aromatic ring for nucleophilic aromatic substitution and enhances the electrophilicity of the nitrile carbon for hydrolysis and reduction. The ortho-methyl group introduces a counteracting electron-donating effect and potential steric hindrance, which can modulate this high reactivity.
For drug development professionals and synthetic chemists, this nuanced reactivity profile offers a powerful tool for molecular design. The high reactivity towards SNAr allows for the facile introduction of a wide range of functionalities, while the activated nitrile group provides a handle for further transformations. Understanding the interplay of these electronic and steric factors is paramount for the rational design of synthetic routes and the efficient construction of novel, high-value molecules. The experimental protocols provided in this guide offer a framework for obtaining direct comparative data to further refine our understanding of this important synthetic intermediate.
References
-
Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Zeitschrift für Naturforschung A, 63(9), 603-608. [Link]
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
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Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
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Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Gao, H., et al. (2003). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles!. Journal of the Chinese Chemical Society, 50(5), 1051-1058. [Link]
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Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
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PubChem. (n.d.). 2,3-Difluoro-6-methoxybenzonitrile. [Link]
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Wikipedia. (2023). Hammett equation. [Link]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]
-
Meza, J., et al. (n.d.). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment u. [Link]
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Chang, W. W., et al. (2015). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. The Journal of Organic Chemistry, 80(3), 1557–1563. [Link]
-
The Specialty Chemicals. (n.d.). The Strategic Importance of 2-Fluoro-6-Methylbenzonitrile in Specialty Chemicals. [Link]
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Study.com. (n.d.). Rank the compounds in the group according to their reactivity toward electrophilic substitution. benzonitrile p-methylbenzonitrile p-methoxybenzonitrile. [Link]
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A Comparative Guide to the Analytical Characterization of 2,3-Difluoro-6-methylbenzonitrile Impurities
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates like 2,3-Difluoro-6-methylbenzonitrile, a comprehensive understanding of its impurity profile is not merely a regulatory requirement but a fundamental aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can significantly impact the stability, and biological activity of the drug substance.[1][2] This guide provides a comparative overview of the key analytical techniques for the identification, quantification, and structural elucidation of impurities in 2,3-Difluoro-6-methylbenzonitrile, grounded in the principles of scientific integrity and regulatory compliance.
The Origin of Impurities in 2,3-Difluoro-6-methylbenzonitrile
Impurities in 2,3-Difluoro-6-methylbenzonitrile can originate from various sources throughout the synthetic process.[3] A common synthetic route may involve the reaction of a precursor like 2,3,4-trifluoronitrobenzene with a cyanide source.[4] Potential impurities can include:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from preceding steps.
-
By-products: Formed from side reactions during the synthesis.
-
Regioisomers: Positional isomers of the main compound, which can be challenging to separate and identify.
-
Degradation Products: Formed during storage or under specific reaction conditions.
-
Residual Solvents: Solvents used in the synthesis or purification process.[5]
A proactive approach to impurity control begins with a thorough understanding of the synthetic pathway and potential side reactions.
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- 5. scs.illinois.edu [scs.illinois.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
